ethyl 4-{5-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate
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Overview
Description
Ethyl 4-{5-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a benzoate ester, and a tetrahydropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{5-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Core: The tetrahydropyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Vilsmeier-Haack reaction, where a furan derivative is reacted with a formylating agent such as POCl3 and DMF.
Coupling with Benzoate Ester: The final step involves coupling the furan-tetrahydropyrimidine intermediate with ethyl 4-bromobenzoate using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the Biginelli reaction and the Vilsmeier-Haack reaction, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{5-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzoate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at 0°C.
Substitution: Amine or thiol in the presence of a base such as triethylamine in an aprotic solvent like acetonitrile.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Ethyl 4-{5-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in metabolic pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Materials Science: The unique combination of functional groups makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{5-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and tetrahydropyrimidine moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound features a boronate ester instead of a furan ring.
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate: Similar structure but with a different boronate ester.
Uniqueness
Ethyl 4-{5-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate is unique due to the presence of the tetrahydropyrimidine moiety, which imparts specific biological and chemical properties
Properties
IUPAC Name |
ethyl 4-[5-[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c1-2-31-23(29)16-10-8-15(9-11-16)20-13-12-18(32-20)14-19-21(27)25-24(30)26(22(19)28)17-6-4-3-5-7-17/h3-14H,2H2,1H3,(H,25,27,30)/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZABYNDFCPDGT-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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